(Ethylamino)benzotrifluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

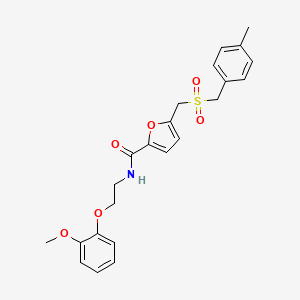

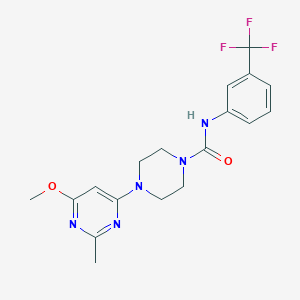

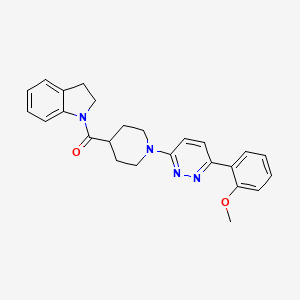

(Ethylamino)benzotrifluoride, also known as EABTF, is a chemical compound that belongs to the class of trifluoromethylated aromatic amines. It is a colorless liquid with a molecular weight of 195.21 g/mol and has a boiling point of 170 °C. EABTF is widely used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

Substituent Effects on Photolysis

- Photolysis in Environmental Science : Benzotrifluoride derivatives, including (Ethylamino)benzotrifluoride, play a significant role in the photolysis process. Studies have shown that these compounds, commonly found in pharmaceuticals, pesticides, and other products, undergo transformations under UV irradiation, turning into benzoic acids due to C-F bond hydrolysis. The presence of electron-donating groups enhances their reactivity towards hydrolysis, making them a focus in environmental persistence studies of contaminants (Manfrin et al., 2020).

Role in Electrochemistry

- Electrochemical Studies : Benzotrifluoride is a preferred solvent for studying transition metal complexes due to its noncoordinating nature. It is effective in bridging the gap between organic and fluorous solvents, particularly useful in voltammetric and electrolytic experiments (Ohrenberg & Geiger, 2000).

Utility in Organic Synthesis

- Organic and Fluorous Synthesis : As a solvent, benzotrifluoride and its derivatives, including (Ethylamino)benzotrifluoride, are pivotal in traditional organic synthesis and fluorous synthesis. Their inert nature makes them suitable for a variety of chemical reactions, particularly radical reactions. They can dissolve both standard organic molecules and highly fluorinated molecules, making them environmentally friendlier alternatives to traditional organic solvents (Maul et al., 1999).

Molecular Relaxation Studies

- Dielectric Studies : Studies on substituted benzotrifluorides, including variants like (Ethylamino)benzotrifluoride, have provided insights into molecular relaxation mechanisms. These studies, involving microwave absorption, help understand the dipole orientation and viscous flow in liquids, contributing significantly to the field of molecular physics and chemistry (Rewar & Bhatnagar, 2003).

Hydrodefluorination Studies

- Catalytic Hydrodefluorination : Research has shown that benzotrifluoride derivatives can undergo catalytic hydrodefluorination at room temperature. This process, important in organic chemistry, involves converting Ar-CF3 compounds to Ar-CH3, providing insights into the reaction mechanisms and substituent effects (Scott et al., 2005).

Polymerization Media

- Ring-Opening Polymerization : Benzotrifluoride has been used as a solvent in the cationic ring-opening polymerization of 2-ethyl-2-oxazoline. This research highlights its role as an environmentally less harmful solvent compared to traditional media, with implications in the field of polymer science (Pásztói et al., 2020).

Analytical Chemistry Applications

- Bromine Reactions : Benzotrifluoride serves as a solvent substitute for carbon tetrachloride in bromine reactions. It is used to distinguish hydrocarbons based on the ease of hydrogen atom abstraction, proving crucial in analytical and organic chemistry (Daley & Landolt, 2005).

Eigenschaften

IUPAC Name |

N-ethyl-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-2-13-8-6-4-3-5-7(8)9(10,11)12/h3-6,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDNUGFZTXJCKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Ethylamino)benzotrifluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B2587970.png)

![N~6~-[2-(diethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587976.png)

![1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2587977.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2587978.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2587980.png)

![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate](/img/structure/B2587985.png)